molecular formula C14H20N4O4 B613246 N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride CAS No. 50931-35-6

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride

Cat. No. B613246
CAS RN: 50931-35-6
M. Wt: 308.34
InChI Key:
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Description

“N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride” is a compound with the molecular formula C14H21ClN4O41. It is also known by other synonyms such as “Ac-Lys-pNA hydrochloride” and "(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide;hydrochloride"1.



Synthesis Analysis

The specific synthesis process for “N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride” is not readily available in the searched resources. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions.



Molecular Structure Analysis

The compound has a molecular weight of 344.79 g/mol1. Its InChI (International Chemical Identifier) is InChI=1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s11.



Chemical Reactions Analysis

The specific chemical reactions involving “N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride” are not readily available in the searched resources. However, similar compounds are often used as substrates in enzymatic reactions.



Physical And Chemical Properties Analysis

The compound has several computed properties, including a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 5, and a rotatable bond count of 71. Its exact mass and monoisotopic mass are both 344.1251329 g/mol1. The topological polar surface area is 130 Ų1.


Scientific Research Applications

Amidase Activity in Urokinase

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride (ALNA) has been studied for its role in amidase activity of urokinase. ALNA, a model of the natural urokinase substrate plasminogen, is utilized for spectro-photometric analysis in urokinase assays, offering higher sensitivity compared to other substrates (Petkov, Christova, & Karadjova, 1973).

Chromogenic Substrates for Trypsin

ALNA has been synthesized and analyzed as a substrate for trypsin, a type of protease. Its hydrolysis, producing the yellow compound p-nitroaniline, allows for colorimetric procedures to measure enzymatic activity (Erlanger, Kokowsky, & Cohen, 1961).

Synthesis of Novel Plasmin Substrates

ALNA has facilitated the development of novel plasmin substrates. Its mild synthesis conditions and utility in creating sensitive substrates for plasmin highlight its significance in biochemical research (Wijkmans, Nagel, & Bloemhoff, 1996).

Absorption and Hydrolysis Studies

Studies on the intestinal absorption of amino acid derivatives have utilized ALNA. These investigations provide insights into the structural requirements for membrane hydrolysis and peptidase activity in the intestinal tract (Amidon, Chang, Fleisher, & Allen, 1982).

Antifibrinolytic Activities

ALNA has been studied for its antifibrinolytic activities, particularly its interaction with plasmin and its role in inhibiting the active site of plasmin. Such studies are crucial for understanding the mechanisms of antifibrinolytics and their potential therapeutic applications (Anonick, Vasudevan, & Gonias, 1992).

Papain-Catalyzed Hydrolysis

The chemical synthesis of N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide (a related compound to ALNA) and its hydrolysis by papain, a proteolytic enzyme, have been explored to understand the pH-dependence and kinetics of enzyme-substrate interactions (Mackenzie, Malthouse, & Scott, 1985).

Subtilisin and Alpha-Chymotrypsin Catalyzed Peptide Synthesis

ALNA plays a role in the synthesis of peptides catalyzed by enzymes like subtilisin and alpha-chymotrypsin. This research provides insights into the efficiency and specificity of these enzymes in peptide bond formation (Stepanov, Terent’eva, Voyushina, & Gololobov, 1995).

Primary and Secondary Structure Investigations

Research on the primary and secondary structure of proteins like ubiquitin has utilized ALNA in studying N epsilon-acetylation, revealing insights into protein conformation and stability (Zhu et al., 1986).

Safety And Hazards

The specific safety and hazard information for “N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride” is not readily available in the searched resources. It’s always important to handle all chemicals with appropriate safety precautions.


Future Directions

The future directions for “N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride” are not readily available in the searched resources. However, similar compounds are often used in research and could have potential applications in various scientific fields.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMQBHVCNLUPQM-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride

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